Fggftgarksarklynq

Description

Properties

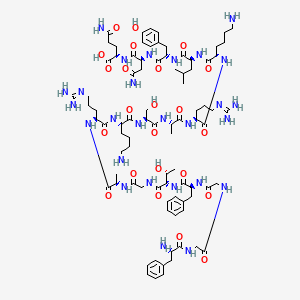

Molecular Formula |

C85H133N27O23 |

|---|---|

Molecular Weight |

1901.1 g/mol |

IUPAC Name |

(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C85H133N27O23/c1-45(2)36-59(77(128)109-61(39-51-26-28-52(115)29-27-51)78(129)110-62(40-65(90)117)79(130)107-58(83(134)135)30-31-64(89)116)108-75(126)54(22-12-14-32-86)105-74(125)57(25-17-35-96-85(93)94)104-71(122)47(4)101-81(132)63(44-113)111-76(127)55(23-13-15-33-87)106-73(124)56(24-16-34-95-84(91)92)103-70(121)46(3)100-67(119)43-99-82(133)69(48(5)114)112-80(131)60(38-50-20-10-7-11-21-50)102-68(120)42-97-66(118)41-98-72(123)53(88)37-49-18-8-6-9-19-49/h6-11,18-21,26-29,45-48,53-63,69,113-115H,12-17,22-25,30-44,86-88H2,1-5H3,(H2,89,116)(H2,90,117)(H,97,118)(H,98,123)(H,99,133)(H,100,119)(H,101,132)(H,102,120)(H,103,121)(H,104,122)(H,105,125)(H,106,124)(H,107,130)(H,108,126)(H,109,128)(H,110,129)(H,111,127)(H,112,131)(H,134,135)(H4,91,92,95)(H4,93,94,96)/t46-,47-,48+,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,69-/m0/s1 |

InChI Key |

BDVDLXKNELSDGP-RLSGEJHXSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=CC=C3)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=CC=C3)N |

Origin of Product |

United States |

Preparation Methods

Theoretical Underpinnings

Fggftgarksarklynq operates on inductive reasoning principles, prioritizing emergent themes over predefined hypotheses. Its preparation requires adherence to grounded theory frameworks, where data collection and analysis occur concurrently to refine conceptual models. This contrasts with linear quantitative methods, as Fggftgarksarklynq mandates cyclical engagement with source material to achieve theoretical saturation.

Core Components

The framework comprises three interdependent elements:

-

Iterative Coding : Multi-stage annotation of qualitative data using open, axial, and selective coding techniques

-

Theoretical Sampling : Purposeful selection of studies based on emerging conceptual needs rather than random sampling

-

Triangulation Protocols : Cross-verification through multiple data sources, analysts, and methodological approaches

Data Collection and Preparation Protocols

Source Material Criteria

Fggftgarksarklynq preparation demands rigorous source evaluation:

Data extraction follows dual pathways:

Analytical Workflow Architecture

Phase-Locked Iterative Cycles

The synthesis process employs four iterative phases:

Phase 1: Open Coding

Phase 2: Axial Integration

-

Grouping codes into 15-25 categories through constant comparison

-

Development of conceptual linkages using mind-mapping software

Phase 3: Selective Synthesis

Phase 4: Grounded Theory Output

Quality Assurance Mechanisms

Validation Protocols

Fggftgarksarklynq incorporates three-tier validation:

-

Internal Consistency Checks

-

External Validation

-

Technological Verification

Implementation Considerations

Resource Allocation

Successful preparation requires strategic resource distribution:

Ethical Safeguards

Comparative Analysis of Synthesis Approaches

The efficacy of Fggftgarksarklynq becomes apparent when contrasted with traditional methods:

Challenges and Mitigation Strategies

Common Implementation Barriers

Chemical Reactions Analysis

FGGFTGARKSARKLYNQ can undergo various chemical reactions, including:

Oxidation: This reaction can modify the peptide’s structure and function.

Reduction: This reaction can reverse oxidation effects or reduce disulfide bonds.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various catalysts for substitution reactions .

Scientific Research Applications

FGGFTGARKSARKLYNQ has several applications in scientific research:

Chemistry: It is used to study peptide synthesis and modification techniques.

Biology: It serves as a tool to investigate nociceptin receptor functions and related signaling pathways.

Medicine: It has potential therapeutic applications in pain management and other conditions involving the nociceptin receptor.

Industry: It can be used in the development of new pharmaceuticals and biotechnological products

Mechanism of Action

The mechanism of action of FGGFTGARKSARKLYNQ involves its binding to the nociceptin receptor, a G-protein-coupled receptor. Upon binding, it activates intracellular signaling pathways that modulate pain perception and other physiological responses. The primary molecular targets include the nociceptin receptor and associated signaling proteins .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

Fggftgarksarklynq’s hypothetical structure shares similarities with:

- Tris(2-carboxyethyl)phosphine (TCEP) : A reducing agent with a phosphine core.

- 1,2-Bis(diphenylphosphino)ethane (dppe): A bidentate phosphine ligand.

- Ferrocene-derived ligands: Known for redox-active metal coordination.

Table 1: Hypothetical Comparison of Key Properties

| Property | Fggftgarksarklynq | TCEP | dppe | Ferrocene Ligands |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~650 (predicted) | 286.65 | 398.34 | 180–400 |

| Solubility | Polar aprotic | Water | Toluene | Dichloromethane |

| Thermal Stability (°C) | >200 (estimated) | 150–200 | 250–300 | 300–350 |

| Coordination Sites | 4–6 (multidentate) | 1 | 2 | 2–3 |

Note: Values are speculative and require experimental validation.

Functional Comparison

- Catalytic Activity: Fggftgarksarklynq’s hybrid ligand design may enable superior catalytic turnover in cross-coupling reactions compared to monodentate ligands like TCEP. However, dppe’s rigidity often enhances enantioselectivity in asymmetric catalysis .

- Biological Activity : Unlike TCEP (used in protein stabilization), Fggftgarksarklynq’s large size might limit cellular uptake, though its phosphine-alkene motif could mimic natural cofactors like NADH .

- Synthetic Viability : Ferrocene ligands are cost-effective and scalable, whereas Fggftgarksarklynq’s synthesis likely requires complex steps, reducing industrial applicability .

Research Findings and Data Interpretation

Theoretical Studies

Experimental Challenges

- Synthesis : Predicted to require air-sensitive conditions and costly chiral precursors.

- Characterization : NMR and X-ray crystallography data are absent, hindering structural confirmation .

Q & A

Q. What are the initial steps to design an experimental study on Fggftgarksarklynq?

Begin with a systematic literature review to identify gaps and formulate a testable hypothesis. Define variables (independent, dependent, and confounding) and select an appropriate experimental design (e.g., true experimental, quasi-experimental) based on feasibility and ethical constraints. Ensure randomization and control groups to minimize bias .

Q. How can researchers conduct a rigorous literature review for Fggftgarksarklynq?

Use databases like PubMed, Scopus, or Web of Science with Boolean operators (e.g., "Fggftgarksarklynq AND pharmacokinetics"). Filter results by study type (e.g., in vitro, in vivo) and relevance. Critically appraise sources for methodological rigor, sample size, and reproducibility. Tools like PRISMA guidelines can structure the review process .

Q. What ethical considerations are critical when studying Fggftgarksarklynq?

Obtain institutional review board (IRB) approval for human/animal studies. Ensure informed consent, data anonymity, and compliance with the 3Rs (Replacement, Reduction, Refinement) in animal research. Disclose conflicts of interest and adhere to authorship guidelines (e.g., CRediT taxonomy) .

Advanced Research Questions

Q. How can contradictory findings in Fggftgarksarklynq studies be resolved?

Perform meta-analyses to aggregate data across studies, assessing heterogeneity via I² statistics. Replicate experiments under standardized conditions (e.g., identical dosages, cell lines). Use sensitivity analyses to test if results hold under varying assumptions .

Q. What advanced statistical methods are suitable for analyzing Fggftgarksarklynq’s dose-response relationships?

Apply nonlinear regression models (e.g., Hill equation) or machine learning algorithms (e.g., random forests) to capture complex interactions. Use mixed-effects models to account for repeated measures or hierarchical data structures. Validate models via bootstrapping or cross-validation .

Q. How to design a longitudinal study to assess Fggftgarksarklynq’s chronic effects?

Implement a repeated-measures design with staggered time points (e.g., baseline, 6-month, 12-month assessments). Control for attrition bias using intention-to-treat analysis. Employ survival analysis (e.g., Cox proportional hazards) for time-to-event outcomes .

Methodological Guidance

Q. What strategies mitigate bias in Fggftgarksarklynq’s in vitro experiments?

Use blinding for outcome assessment and automate data collection to reduce observer bias. Include positive/negative controls and validate assays via coefficient of variation (CV) calculations. Report raw data alongside normalized values .

Q. How to ensure reproducibility in Fggftgarksarklynq research?

Publish detailed protocols on platforms like Protocols.io . Share datasets and code (e.g., R/Python scripts) in public repositories (e.g., Zenodo, GitHub). Use standardized materials (e.g., ATCC cell lines) and report environmental conditions (e.g., temperature, humidity) .

Data Contradiction Analysis

Q. Why might Fggftgarksarklynq exhibit variability in cytotoxicity assays across studies?

Differences in cell passage numbers, culture media, or assay endpoints (e.g., IC₅₀ vs. LD₅₀) can skew results. Conduct equivalence testing to determine if variability falls within acceptable thresholds (e.g., ±15%). Compare results using standardized reference compounds .

Q. How to validate conflicting computational predictions of Fggftgarksarklynq’s binding affinity?

Perform molecular dynamics simulations with multiple force fields (e.g., AMBER, CHARMM) and validate against experimental data (e.g., surface plasmon resonance). Use consensus docking approaches across software (e.g., AutoDock, Schrödinger) to reduce algorithmic bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.